![molecular formula C6H4N2O3S B14156820 3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 53229-49-5](/img/structure/B14156820.png)
3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused thieno-pyrimidine ring system. The presence of both oxygen and sulfur atoms in its structure contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction is carried out under reflux conditions, often in the presence of a desiccant like calcium chloride .
Industrial Production Methods: Industrial production of this compound may involve the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization. This method offers a direct route to the key ureido intermediates, which are then cyclized to form the target thienopyrimidine .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thieno-pyrimidine ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thieno-pyrimidine derivatives .
Applications De Recherche Scientifique
3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it inhibits the activity of d-dopachrome tautomerase, leading to the suppression of cancer cell proliferation. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby blocking its catalytic activity .
Comparaison Avec Des Composés Similaires
- Thieno[3,2-d]pyrimidine-2,4-dione
- Thieno[3,4-b]pyridine-2,4-dione
- Pyrano[2,3-d]pyrimidine-2,4-dione
Comparison: 3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its specific structural arrangement and the presence of a hydroxyl group at the 3-position. This hydroxyl group enhances its reactivity and biological activity compared to similar compounds. Additionally, the compound’s ability to inhibit specific enzymes, such as d-dopachrome tautomerase, sets it apart from other thieno-pyrimidine derivatives .
Propriétés
Numéro CAS |
53229-49-5 |
|---|---|
Formule moléculaire |
C6H4N2O3S |
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O3S/c9-5-3-1-2-12-4(3)7-6(10)8(5)11/h1-2,11H,(H,7,10) |
Clé InChI |
NNWNTVVLCCOLEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1C(=O)N(C(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine](/img/structure/B14156738.png)
![4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)
![8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14156748.png)
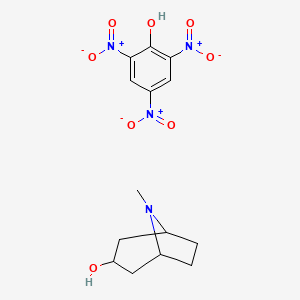


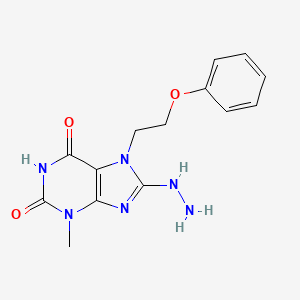
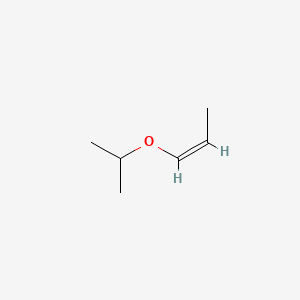
![N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B14156783.png)
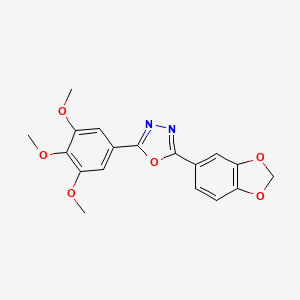
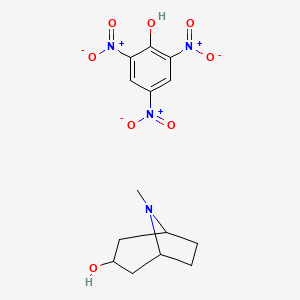

![Benzo[c]phenanthren-6-amine](/img/structure/B14156796.png)
![3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B14156810.png)
